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molecular formula C13H7Cl2NO B8744160 5-Chloro-2-(4-chlorophenyl)-1,3-benzoxazole CAS No. 955-77-1

5-Chloro-2-(4-chlorophenyl)-1,3-benzoxazole

Cat. No. B8744160
M. Wt: 264.10 g/mol
InChI Key: OUUDBCFYINOZSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04107169

Procedure details

Compound XIV was prepared as in Example 12 at 180° C from p-chlorobenzotrichloride and 2-amino-4-chlorophenol hydrochloride, and purified through a preheated aluminum trioxide column: 16 g of raw product, M.P. 178°-183° C (61% of the theory). Upon recrystallization from benzene: M.P. 190°-192° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](Cl)(Cl)Cl)=[CH:4][CH:3]=1.Cl.[NH2:13][C:14]1[CH:19]=[C:18]([Cl:20])[CH:17]=[CH:16][C:15]=1[OH:21]>>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[O:21][C:15]3[CH:16]=[CH:17][C:18]([Cl:20])=[CH:19][C:14]=3[N:13]=2)=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NC1=C(C=CC(=C1)Cl)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purified through a preheated aluminum trioxide column
CUSTOM
Type
CUSTOM
Details
Upon recrystallization from benzene

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C=1OC2=C(N1)C=C(C=C2)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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